molecular formula C8H12ClNO B088279 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride CAS No. 13258-59-8

2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride

Cat. No. B088279
CAS RN: 13258-59-8
M. Wt: 173.64 g/mol
InChI Key: KZUIXWYHQJZUOK-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is synthesized through an improved process involving the acylation of 2-methylfuran with propionic anhydride, resulting in a 71% yield of 2-propionyl-5-methylfuran. This process utilizes 2% boron trifluoride-etherate and establishes conditions to obtain the product in good yield (Yao Xing-sheng, 2007).

Molecular Structure Analysis The molecular structure of 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride and its derivatives can be analyzed through X-ray diffraction as seen in compounds related to pyridine chemistry. These studies help understand the influence of intramolecular and intermolecular hydrogen bonds on the molecule's conformation and packing in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties The reactivity of 2-Ethyl-6-methyl-3-hydroxypyridine varies significantly, especially when involved in aminomethylation reactions. Its ortho- and para-positions show distinctive reactivity patterns, differing from similar compounds like phenol and β-pyridinol, highlighting its unique chemical behavior (L. D. Smirnov et al., 1965).

Physical Properties Analysis The physical properties, including free-radical oxidation and effects on mitochondrial structures, can be observed under different concentrations. These properties are crucial for understanding the compound's behavior in various conditions, especially in scientific research excluding its drug-related applications (A. Sinitskii et al., 2021).

Chemical Properties Analysis Vibrational spectroscopic studies like FT-IR and FT-Raman, along with natural bond orbital analysis and molecular electrostatic potential surface studies, provide in-depth insights into the chemical properties of 2-Ethyl-6-methyl-3-hydroxypyridine derivatives. These studies reveal the molecule's stability, bond strength, and chemical reactivity, essential for comprehensive chemical property analysis (M. Karnan, V. Balachandran & M. Murugan, 2012).

Scientific Research Applications

  • Synthesis and Antioxidant Properties : 2-Ethyl-6-methyl-3-hydroxypyridine hydrochloride is a synthetic antioxidant, and advancements in its preparation have led to improved yields (Yao Xing-sheng, 2007).

  • Geroprotective Effects : It has been found to act as a geroprotector, slowing aging in both mice and Drosophila melanogaster, leading to increased lifespans in these models (N. Emanuel & L. K. Obukhova, 1978), (N. S. Nakaidze et al., 1978).

  • Neuroprotective and Pharmacological Effects : The compound has shown potential in neuroprotection and cerebral blood flow enhancement in rat models, particularly under conditions of ischemia (T. S. Gan'shina et al., 2011), (Bagdasarian Na et al., 2014).

  • Influence on Mitochondrial Function : Research has indicated that it can modulate lipid peroxidation and oxidative modification of mitochondrial proteins in rat liver mitochondria (A. Sinitskii et al., 2021).

  • Potential in Treating Brain Injuries : Studies have shown that 2-ethyl-6-methyl-3-hydroxypyridine succinate can positively influence the recovery of brain tissue and microvasculature following traumatic brain injury (V. Polozova Anastasia et al., 2021).

  • Antiarrhythmic Properties : It has been demonstrated to have antiarrhythmic effects in rat models, suggesting a potential application in cardiac care (А. И. Турилова et al., 2016).

  • Psoriasis Treatment : In clinical studies, it has shown efficacy in treating psoriasis, particularly when combined with arterial hypertension treatment (G. Makurina, 2016).

properties

IUPAC Name

2-ethyl-6-methylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-3-7-8(10)5-4-6(2)9-7;/h4-5,10H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIXWYHQJZUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2364-75-2 (Parent)
Record name Emoxipin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80157647
Record name Emoxipin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-6-methylpyridin-3-ol hydrochloride

CAS RN

13258-59-8
Record name 3-Pyridinol, 2-ethyl-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13258-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emoxipin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013258598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emoxipin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMOXYPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN1FWZ77AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
AI Sinitskii, OT Kochkina, SI Grobovoi - Pharmaceutical Chemistry Journal, 2021 - Springer
… The influence of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride on the in vitro free-… The medicines 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride (emoxypine hydrochloride, EHC) …
Number of citations: 1 link.springer.com
IA Volchegorskii, SI Grobovoi, AI Sinitskii… - Pharmaceutical …, 2023 - Springer
… methylethylpyridinol hydrochloride (2-ethyl-6-methyl-3-hydroxypyridine hydrochloride; ZAO … A saturated aqueous solution of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride was …
Number of citations: 2 link.springer.com
NS Nakaidze, LK Obukhova… - Biology bulletin of …, 1978 - pubmed.ncbi.nlm.nih.gov
… A slowdown of the aging process was established in Drosophila melanogaster than received the geroprotector 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride. The action of the …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
N NSh, LK Obukhova, LD Smirnov… - Biology Bulletin of the …, 1978 - europepmc.org
… A slowdown of the aging process was established in Drosophila melanogaster than received the geroprotector 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride. The action of the …
Number of citations: 1 europepmc.org
NM Emanuel, LK Obukhova - Experimental gerontology, 1978 - Elsevier
… of 8.0-8.5 months, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride whose antioxidant and … LD Smirnov for the provision of 2-ethyl-6-methyl-3hydroxypyridine hydrochloride and to TV …
Number of citations: 77 www.sciencedirect.com
NM Emanuel, LK Obukhova, L Smirnov - Electronic Journal of Information …, 1976 - elibrary.ru
Increase in life span in an experiment with 2 ethyl 6 methyl 3 hydroxypyridine hydrochloride … INCREASE IN LIFE SPAN IN AN EXPERIMENT WITH 2 ETHYL 6 METHYL 3 …
Number of citations: 0 elibrary.ru
AI Dolgushina - Eksperimental'naia i Klinicheskaia Farmakologiia, 2011 - europepmc.org
… The influence of emoxipine (2-ethyl-6-methyl-3-hydroxypyridine hydrochloride) and mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) on the content of lipid peroxidation products …
Number of citations: 2 europepmc.org
NM Emanuel, LX Obukhova, LD Smirnov… - Izvestiia Akademii Nauk …, 1977 - europepmc.org
[Slowing of the aging process in laboratory mice exposed to 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride] - Abstract - Europe PMC … [Slowing of the aging process in laboratory mice …
Number of citations: 2 europepmc.org
NM Emanuel, LK Obukhova, LD Smirnov… - … Akademii Nauk SSSR, 1976 - europepmc.org
… Influence of the geroprotector 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride on the lifetime of Drosophila melanogaster. …
Number of citations: 8 europepmc.org
AA Ivashechkin, YE Sergeeva, VV Lunin… - Applied Biochemistry …, 2015 - Springer
… Abstract—The addition of an antioxidant (2 ethyl 6 methyl 3 hydroxypyridine hydrochloride) to a culture of the fungus Lentinus tigrinus growing on a medium with lignosulfonate inhibited …
Number of citations: 4 link.springer.com

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